Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(23)12-6-8-13(9-7-12)21-16(22)10-25-17-14-4-2-3-5-15(14)19-11-20-17/h2-9,11H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOYSDXWWGGFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with thiol-containing compounds to form the quinazolin-4-ylthio moiety. This is followed by the acylation of the resulting intermediate with methyl 4-aminobenzoate under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Key Synthetic Steps
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Quinazoline Core Formation :
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Quinazolin-4-ylthio derivatives are often synthesized via cyclization reactions. For example, methyl 2-(α-chloroacetamino)benzoate reacts with thiourea to form a thiocyanato intermediate, which undergoes cyclization to yield the quinazoline core .
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Reaction conditions: Typically involve refluxing in solvents like ethanol or acetonitrile under acidic/base conditions.
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Thioacetamido Group Introduction :
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Esterification :
Oxidation Reactions
The quinazolin-4-ylthio group can undergo oxidation to form sulfoxides or sulfones. For example:
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.
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Conditions : Controlled pH and temperature to avoid over-oxidation.
Reduction Reactions
The thioacetamido group may participate in reduction reactions:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Methanol or ethanol as solvents, often under reflux.
Substitution Reactions
The benzylamino or thioacetamido groups may undergo nucleophilic substitution:
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Reagents : Alkyl halides (e.g., methyl iodide) with a base like sodium hydroxide.
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Conditions : Polar aprotic solvents (e.g., dimethylformamide) under stirring .
Table 2: Spectral Data for Related Quinazoline Derivatives
| Parameter | Value |
|---|---|
| IR (cm⁻¹) | 1662 (C=O), 682 (C-S) |
| ¹H NMR (DMSO-d₆) | δ 4.41 (s, CH₂), 7.14–8.47 (aromatic protons) |
| m.p. (°C) | 248 (green crystals) |
Research Findings
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Antimicrobial Activity : Quinazolin-4-ylthio derivatives show broad-spectrum antimicrobial effects, including biofilm inhibition in Pseudomonas aeruginosa .
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Anticancer Potential : Substitution with phenyl thiosemicarbazide or azetidinone moieties enhances anticancer activity against HepG2 and MCF-7 cell lines .
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Molecular Docking : Compounds like 19 and 20 bind to P. aeruginosa quorum sensing regulator PqsR, disrupting biofilm formation .
Scientific Research Applications
Antitumor Activity
Quinazoline derivatives exhibit promising antitumor activity through mechanisms such as inhibition of tyrosine kinase receptors. For instance, compounds similar to methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate have shown effective inhibition against cancer cell lines like HepG2 and MCF-7. Studies indicate that modifications to the quinazoline structure can enhance anticancer activity, with IC50 values reaching as low as 7.09 µM/L, which is competitive with established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Research has demonstrated that quinazoline derivatives possess significant antimicrobial properties. Compounds with a similar structure to this compound have been tested against various bacterial strains, showing effectiveness particularly against gram-positive bacteria . The presence of specific substituents on the phenyl ring can significantly influence the antibacterial profile, making structural optimization crucial for enhancing efficacy .
Anticonvulsant Effects
Recent studies have evaluated the anticonvulsant potential of quinazoline derivatives, including those related to this compound. In animal models, these compounds have shown promising results in reducing seizure activity and mortality rates associated with induced seizures. For example, one study reported a significant protective effect against pentylenetetrazole-induced seizures, demonstrating efficacy comparable to established anticonvulsants like sodium valproate .
Case Study 1: Antitumor Activity
A series of quinazoline derivatives were synthesized and tested for their anticancer properties. One derivative exhibited an IC50 value of 18.79 µM/L against HepG2 cells, indicating strong cytotoxicity. Modifications to the quinazoline backbone led to improved activity profiles, suggesting that structural variations can enhance therapeutic potential .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various quinazoline derivatives, it was found that compounds with methoxy and methyl substituents showed superior antibacterial activity against gram-positive bacteria. This highlights the importance of chemical modifications in developing effective antimicrobial agents .
Case Study 3: Anticonvulsant Mechanism
The anticonvulsant effects of related quinazoline compounds were investigated using multiple seizure models. One compound demonstrated a dose-dependent reduction in seizure severity and mortality rates, indicating its potential as a therapeutic agent for seizure disorders .
Mechanism of Action
The mechanism of action of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The quinazoline moiety is known to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Structural Classification and Substituent Effects
The compound is compared to four classes of analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Quinazoline vs.
- Thioether vs. Sulfonamide : The thioacetamido group in the target compound may offer greater flexibility and hydrophobicity compared to rigid sulfonamido groups (e.g., c8 in ), impacting membrane permeability.
- Heterocyclic Variations : Replacing quinazoline with benzimidazole () or oxadiazole () alters electronic properties and steric bulk, influencing binding affinity.
Key Observations:
- Synthesis Efficiency : Sulfonamido derivatives (e.g., c8) achieve higher yields (~75%) compared to ureido derivatives (~45%), suggesting more favorable reaction kinetics for sulfonamide formation.
- Spectroscopic Trends : The target compound’s anticipated ¹H NMR signals (e.g., aromatic protons at δ 7.5–8.5, methyl ester at δ 3.8–4.0) align with analogs like c8 and A21.
Biological Activity
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of the Compound
This compound belongs to the class of quinazolinone derivatives, which are known for their diverse pharmacological properties. The compound has been investigated primarily for its antimicrobial and anticancer activities, as well as its role in inhibiting biofilm formation in bacteria such as Pseudomonas aeruginosa.
Target and Mode of Action
The primary mechanism of action for this compound involves the inhibition of the quorum sensing system in Pseudomonas aeruginosa. Quorum sensing is a communication process that bacteria use to coordinate behavior based on population density. By disrupting this system, the compound reduces biofilm formation, which is critical for bacterial virulence and resistance to antibiotics.
Biochemical Pathways
The inhibition of quorum sensing leads to several downstream effects:
- Decreased Cell Surface Hydrophobicity : This change compromises bacterial adhesion and biofilm stability.
- Inhibition of Biofilm Formation : This is particularly important in clinical settings where biofilms contribute to persistent infections.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. This compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's ability to inhibit biofilm formation enhances its efficacy against pathogenic bacteria .
Study on Antimicrobial Activity
A study focused on the antimicrobial properties of quinazolinone derivatives highlighted that compounds with similar structures significantly reduced the viability of Pseudomonas aeruginosa in biofilm assays. The results indicated that these compounds could serve as effective alternatives or adjuncts to existing antibiotics .
Anticancer Research
In a review discussing various quinazolinone hybrids, it was noted that modifications to the quinazolinone scaffold could enhance anticancer activity. For instance, compounds exhibiting IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines were reported, suggesting that structural variations can lead to significant differences in biological activity .
Data Tables
Q & A
Basic: What are the established synthetic routes for Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the quinazolin-4-ylthio moiety via oxidative cyclization of 2-aminobenzamide derivatives using electrochemical methods (room temperature, acetic acid electrolyte) or traditional coupling with benzyl chlorides (high-temperature conditions) .
- Step 2: Coupling the quinazoline-thiol intermediate with chloroacetylated benzoate esters. For example, ethyl 4-(2-chloroacetamido)benzoate (A20) is synthesized by reacting 4-aminobenzoic acid derivatives with chloroacetyl chloride, followed by esterification .
- Characterization: Intermediates and final products are validated via TLC, melting point analysis, FT-IR, ¹H-NMR, and elemental microanalysis .
Advanced: How can synthetic yields be optimized while minimizing side reactions in the formation of the thioacetamido linker?
Answer:
- Electrochemical Methods: Utilize aluminum/carbon electrodes in undivided cells with acetic acid to promote oxidative cyclization at room temperature, avoiding thermal decomposition .
- Thiol-Activating Agents: Employ coupling reagents like EDCI/HOBt to enhance the reaction between quinazoline-thiols and chloroacetamide intermediates .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while controlled pH (e.g., NaHCO₃ buffer) reduces hydrolysis of the methyl ester .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
- ¹H-NMR: Key signals include the methyl ester (~δ 3.8–3.9 ppm), aromatic protons of the benzoate (δ 7.2–8.1 ppm), and quinazoline NH/CH groups (δ 8.5–10.5 ppm) .
- HRMS (ESI): Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight (e.g., m/z 418.2 observed for analogous benzoate derivatives) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~61.28%, H: ~4.86%, N: ~7.94% for similar structures) .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are conflicting results resolved?
Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare results against positive controls (e.g., doxorubicin) .
- Enzyme Inhibition: Test against targets like histone deacetylases (HDACs) or viral proteases (e.g., Dengue NS2B-NS3) using fluorometric assays .
- Data Conflict Resolution: Replicate assays under standardized conditions (e.g., pH, temperature) and validate via orthogonal methods (e.g., Western blot for HDAC activity) .
Advanced: How do structural modifications (e.g., substituents on quinazoline or benzoate) influence bioactivity?
Answer:
- Quinazoline Modifications: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme inhibition by increasing electrophilicity at the sulfur atom .
- Benzoate Substituents: Bulky groups (e.g., p-tolyl) improve pharmacokinetic properties but may reduce solubility. Methyl esters are preferred for cell permeability over free acids .
- SAR Validation: Compare derivatives using molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins .
Advanced: How can contradictions in reported synthetic methodologies (e.g., electrochemical vs. thermal) be reconciled?
Answer:
- Thermal Methods: High temperatures (~100–120°C) may degrade heat-sensitive intermediates, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Electrochemical Advantages: Room-temperature synthesis reduces side reactions (e.g., ester hydrolysis) and improves yields (~75% vs. 30–45% for thermal routes) .
- Hybrid Approaches: Combine electrochemical cyclization with traditional coupling steps to balance efficiency and scalability .
Advanced: What mechanistic insights exist for its enzyme inhibition, and how are they validated computationally?
Answer:
- HDAC Inhibition: The thioacetamido linker chelates Zn²⁺ in the enzyme active site, as shown by X-ray crystallography of analogous compounds .
- Protease Inhibition: Molecular dynamics (MD) simulations reveal hydrogen bonding between the quinazoline ring and catalytic residues (e.g., His51 in Dengue NS3 protease) .
- Validation: Compare computational binding energies (ΔG) with experimental IC₅₀ values to refine models .
Advanced: How are DFT and molecular dynamics simulations applied to predict its interactions with biological targets?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- MD Simulations: Run 100-ns trajectories (e.g., GROMACS) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Experimental Correlation: Validate predictions via mutagenesis studies (e.g., alanine scanning of key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
